

"Adenosine 5'-monophosphate disodium salt chemical structure and properties"

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Compound of Interest

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An In-depth Technical Guide to **Adenosine 5'-monophosphate Disodium Salt**

Audience: Researchers, scientists, and drug development professionals.

Abstract

Adenosine 5'-monophosphate (AMP) is a central molecule in cellular metabolism and signal transduction. As a key indicator of the cell's energy status, its concentration modulates numerous biochemical pathways. The disodium salt of AMP is a stable, water-soluble form commonly utilized in research and various industrial applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological significance, and analytical methodologies pertaining to **Adenosine 5'-monophosphate disodium** salt. It includes detailed tables of quantitative data, a step-by-step experimental protocol for its quantification, and diagrams of its primary signaling pathway and an experimental workflow.

Chemical Structure and Identifiers

Adenosine 5'-monophosphate is a purine nucleotide composed of an adenine base, a ribose sugar, and a single phosphate group attached to the 5' carbon of the ribose. The disodium salt form enhances its stability and solubility in aqueous solutions.

Table 1: Chemical Identifiers for **Adenosine 5'-monophosphate Disodium Salt**

Identifier	Value	Reference
IUPAC Name	disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate	[1]
CAS Number	4578-31-8	[1][2]
PubChem CID	20712	[1]
Molecular Formula	C ₁₀ H ₁₂ N ₅ Na ₂ O ₇ P	[1][3]
InChI Key	QGXLVXZRP RR CRP-IDIVVRGQSA-L	[1][4]
Synonyms	Disodium 5'-AMP, AMP disodium salt, 5'-Adenylic acid disodium salt	[1][3]

Physicochemical and Spectroscopic Properties

The physicochemical properties of AMP disodium salt make it suitable for a wide range of laboratory applications, from a substrate in enzymatic assays to a standard in analytical chemistry.

Table 2: Physicochemical Properties

Property	Value	Reference
Molecular Weight	391.19 g/mol	[1]
Appearance	White crystalline solid/powder	[3]
Melting Point	>300 °C	[5]
Solubility	Soluble in water (10 mg/mL), dimethyl sulfoxide, and methanol.	[2]
Storage Temperature	-20°C	[3]
Purity (HPLC)	≥95.0% - ≥99.0%	[6]
Optical Activity	[α] _{20/D} -43±2°, c = 1% in 0.5 M Na ₂ HPO ₄	[6]

Table 3: Spectroscopic Data

Technique	Data Highlights	Reference
UV Absorbance	λ _{max} at ~259 nm in solution.	[7]
Raman Spectroscopy	Significant peaks at 725 cm ⁻¹ (adenine ring) and 1342 cm ⁻¹ (NH ₂ vibration).	[8]
¹³ C NMR	Spectrum available and conforms to the structure.	[4]

Biological Significance and Signaling Pathways

AMP is a crucial regulator of cellular energy homeostasis.[9] A rise in the intracellular AMP:ATP ratio is a universal signal for a low energy state, which triggers the activation of AMP-activated protein kinase (AMPK).[10][11]

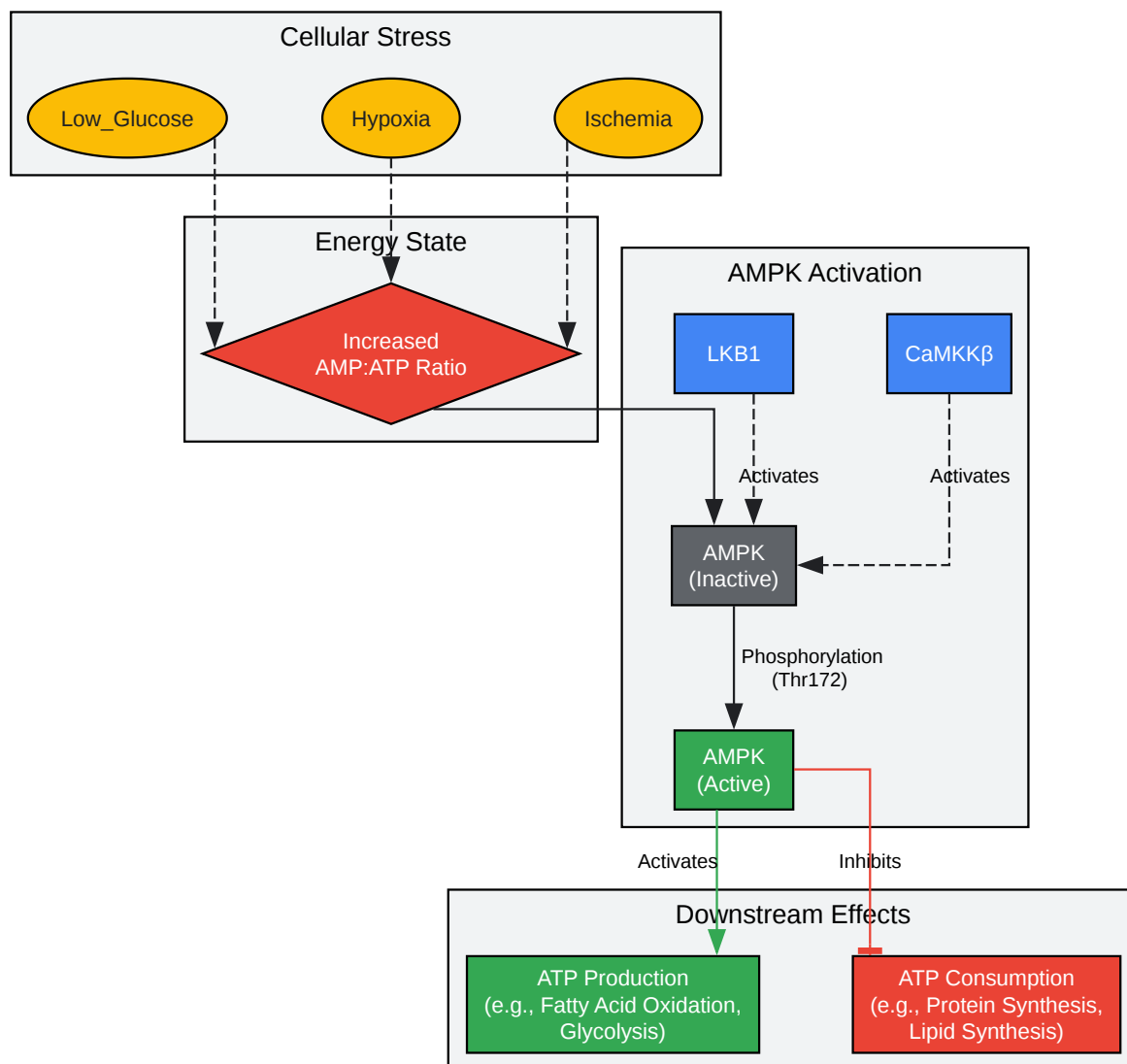
AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMPK acts as a master metabolic regulator.^[12] It exists as a heterotrimeric complex comprising a catalytic α subunit and regulatory β and γ subunits.^{[9][10]} When cellular ATP levels are depleted by stresses like low glucose, hypoxia, or ischemia, the resulting increase in AMP levels leads to its binding to the γ subunit of AMPK.^{[9][10][13]} This binding causes an allosteric activation and makes AMPK a better substrate for upstream kinases, primarily LKB1 and Ca^{2+} /calmodulin-dependent protein kinase kinase β (CaMKK β), which phosphorylate Thr172 on the α subunit, leading to full AMPK activation.^{[10][11]}

Once activated, AMPK works to restore cellular energy balance by:

- Inhibiting ATP-consuming anabolic pathways: This includes the synthesis of glycogen, lipids, and proteins.^{[9][10]}
- Activating ATP-producing catabolic pathways: This includes fatty acid oxidation and glycolysis.^{[9][10]}

Due to its central role in metabolism, the AMPK pathway is a significant therapeutic target for metabolic diseases such as type II diabetes and obesity.^{[2][9]}



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Caption: The AMPK signaling pathway is activated by an increased AMP:ATP ratio.

Experimental Protocols

The quantification of intracellular nucleotides like AMP is critical for studying cellular bioenergetics. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this purpose.[14]

Protocol: Quantification of AMP in Cultured Cells by Reverse-Phase HPLC

This protocol provides a method for extracting and quantifying AMP from cell cultures using a C18 reverse-phase column.[\[14\]](#)[\[15\]](#)

1. Materials and Reagents:

- Extraction Buffer: 0.6 M Perchloric Acid (PCA).
- Neutralization Buffer: 2 M Potassium Hydroxide (KOH).[\[15\]](#)
- Mobile Phase: 0.1 M Potassium Dihydrogen Phosphate (KH_2PO_4), adjusted to pH 6.0 with KOH.[\[16\]](#) An alternative mobile phase is 0.1 M Ammonium Dihydrogen Phosphate ($\text{NH}_4\text{H}_2\text{PO}_4$) at pH 6.0.[\[15\]](#)
- AMP Standard: **Adenosine 5'-monophosphate disodium** salt of known purity (e.g., $\geq 99.0\%$).[\[6\]](#)
- Equipment: HPLC system with UV detector, C18 column (e.g., 4.6 mm x 250 mm, 5 μm particle size), refrigerated centrifuge, sonicator, 0.22 μm filters.

2. Sample Preparation (Cell Extraction):

- Culture cells to the desired confluency (e.g., 1×10^6 cells).[\[15\]](#)
- Place the culture dish on ice and quickly wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
- Add 500 μL of ice-cold 0.6 M PCA directly to the plate.
- Scrape the cells and collect the cell lysate/acid extract into a microcentrifuge tube.
- Vortex vigorously and incubate on ice for 10 minutes to ensure complete protein precipitation.
- Centrifuge at 16,000 x g for 10 minutes at 4°C.[\[14\]](#)

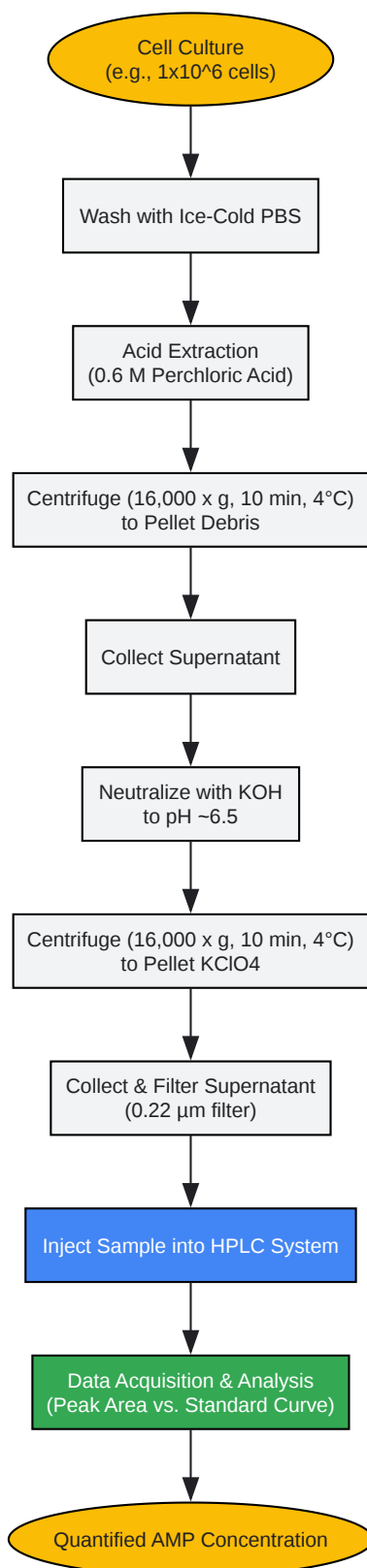
- Carefully collect the supernatant (which contains the nucleotides) into a new pre-chilled tube.

3. Neutralization:

- Neutralize the acidic supernatant by adding 2 M KOH dropwise while vortexing. Monitor the pH using pH paper until it reaches ~6.0-7.0.
- Incubate on ice for 10 minutes to allow the precipitation of potassium perchlorate (KClO₄).
- Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the KClO₄ precipitate.
- Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC Analysis:

- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[\[15\]](#)
- Mobile Phase: Isocratic elution with 0.1 M KH₂PO₄, pH 6.0.[\[16\]](#)
- Flow Rate: 0.5 - 1.0 mL/min.[\[16\]](#)
- Detection: UV absorbance at 254 nm or 259 nm.[\[7\]](#)[\[14\]](#)
- Injection Volume: 10-20 µL.[\[15\]](#)[\[16\]](#)
- Standard Curve: Prepare a series of AMP standards of known concentrations (e.g., 0.2 to 10 µM) in the mobile phase.[\[14\]](#) Run the standards to generate a calibration curve of peak area versus concentration.
- Quantification: Inject the prepared cell extract. Identify the AMP peak based on the retention time of the standard. Quantify the amount of AMP in the sample by comparing its peak area to the standard curve.



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Caption: Workflow for the quantification of AMP from cultured cells using HPLC.

Applications in Research and Development

The disodium salt of AMP is a versatile reagent with numerous applications:

- **Metabolic Research:** As a key activator of AMPK, it is used to study energy metabolism, insulin resistance, and metabolic disorders like diabetes.[\[2\]](#)[\[17\]](#)
- **Enzymology:** It serves as a substrate for various enzymes, including AMP deaminase, 5'-nucleotidase, and AMP-thymidine kinase.[\[2\]](#)
- **Flavor Enhancer:** In the food industry, it is used as a flavor enhancer, particularly in soups and meat products.[\[18\]](#)
- **Dermatology:** It is utilized in formulations for skin rejuvenation.[\[2\]](#)
- **Signal Transduction:** It is used to investigate purinergic signaling pathways as a ligand for adenosine receptors.[\[17\]](#)

Safety and Handling

While not classified as highly hazardous, proper laboratory safety procedures should be followed when handling **Adenosine 5'-monophosphate disodium** salt.

Table 4: Safety and Handling Information

Aspect	Recommendation	Reference
Personal Protective Equipment	Wear safety glasses, chemical-resistant gloves, and a lab coat.	[5][19][20]
Handling	Avoid generating dust. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.	[5][19][21]
Storage	Store in a tightly closed container in a cool, dry, well-ventilated place. Recommended storage is at -20°C. Keep away from incompatible materials like strong oxidizing agents.	[3][19][21]
First Aid (Eyes)	Rinse immediately with plenty of water for at least 15 minutes.	[19][20]
First Aid (Skin)	Wash off immediately with soap and plenty of water.	[19][20]
First Aid (Ingestion)	Clean mouth with water and drink plenty of water afterwards.	[19]
Fire Fighting	Use water spray, foam, or dry chemical powder. May emit toxic fumes (carbon oxides, nitrogen oxides, phosphorus oxides) under fire conditions.	[5][19]

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